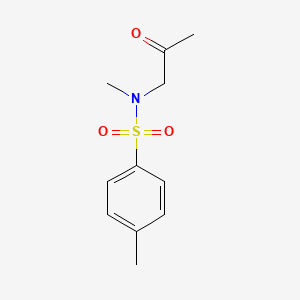
N,N',N'',N'''-(9,10-dioxo-9,10-dihydroanthracene-1,4,5,8-tetrayl)tetraacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N',N'',N'''-(9,10-dioxo-9,10-dihydroanthracene-1,4,5,8-tetrayl)tetraacetamide, commonly known as DATD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DATD is a tetraamide derivative of anthracene, which has shown promising results in the synthesis of functional materials and in biological studies.
Mechanism of Action
The mechanism of action of DATD is not fully understood, but it is believed to involve the formation of stable complexes with metal ions, such as copper and iron. These complexes have been shown to exhibit fluorescence and luminescence properties, making DATD a useful probe for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
DATD has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DATD can inhibit the proliferation of cancer cells and induce apoptosis, which makes it a promising drug candidate for cancer treatment. In vivo studies have shown that DATD can reduce oxidative stress and inflammation, which may have potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DATD is its high yield and purity in synthesis, making it an efficient building block for the synthesis of functional materials. Additionally, DATD has shown promising results in biological studies, making it a potential drug candidate for the treatment of various diseases. However, the limitations of DATD include its limited solubility in aqueous solutions, which may impact its bioavailability and effectiveness in vivo.
Future Directions
There are several future directions for the study of DATD. One potential direction is the development of new methods for the synthesis of DATD derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of DATD in more detail, which may provide insights into its potential therapeutic applications. Additionally, the evaluation of the toxicity and safety of DATD in vivo is necessary for its potential use as a drug candidate.
Synthesis Methods
DATD can be synthesized through a simple reaction between anthracene-9,10-dione and N,N,N',N'-tetramethyl-1,4-butanediamine in the presence of acetic anhydride. The reaction proceeds with high yield and purity, making it an efficient method for the synthesis of DATD.
Scientific Research Applications
DATD has been extensively studied for its potential applications in various fields, including material science, biochemistry, and medicinal chemistry. In material science, DATD has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and luminescent materials. In biochemistry, DATD has been used as a probe for the detection of metal ions and as a potential drug candidate for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(4,5,8-triacetamido-9,10-dioxoanthracen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6/c1-9(27)23-13-5-6-14(24-10(2)28)18-17(13)21(31)19-15(25-11(3)29)7-8-16(26-12(4)30)20(19)22(18)32/h5-8H,1-4H3,(H,23,27)(H,24,28)(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKROPTLEJMMOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)NC(=O)C)C(=O)C3=C(C=CC(=C3C2=O)NC(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N'',N'''-(9,10-dioxo-9,10-dihydroanthracene-1,4,5,8-tetrayl)tetraacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxyphenyl)ethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5403311.png)
![4-tert-butyl-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B5403331.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5403334.png)
![4-[(3-methylphenoxy)methyl]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5403340.png)
![1-(2,4-difluorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5403352.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5403355.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5403362.png)
![3-(4-{[(carboxymethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5403371.png)
![1-methyl-4-[(3,5,7-trimethyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B5403377.png)

![4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]morpholine](/img/structure/B5403397.png)
![N-[1-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidin-3-yl]acetamide](/img/structure/B5403404.png)
![2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-N-isopropyl-2-oxoacetamide](/img/structure/B5403409.png)
![N~1~-{[4-(3-fluorophenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5403411.png)